molecular formula C22H15ClN2O3 B1409213 2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone CAS No. 2006270-60-4

2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone

Cat. No.: B1409213
CAS No.: 2006270-60-4
M. Wt: 390.8 g/mol
InChI Key: CFXGZHRRKUXRFE-UHFFFAOYSA-N
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Description

2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.

    Introduction of the benzoyl group: This step often involves a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The final step involves the formation of the ether linkage between the imidazo[1,2-a]pyridine core and the phenylethanone moiety, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the benzoyl and phenyl groups allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.

Comparison with Similar Compounds

    2-Chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzoyl and phenylethanone groups.

    3-Benzoylimidazo[1,2-a]pyridine: Contains the benzoyl group but differs in the substitution pattern and lacks the phenylethanone moiety.

    6-Chloroimidazo[1,2-a]pyridine: Similar in having the chlorine atom but lacks the benzoyl and phenylethanone groups.

Uniqueness: The unique combination of the benzoyl, chloro, and phenylethanone groups in 2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

2-(3-benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-17-11-20(28-14-19(26)15-7-3-1-4-8-15)22-24-12-18(25(22)13-17)21(27)16-9-5-2-6-10-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXGZHRRKUXRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC(=CN3C2=NC=C3C(=O)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone

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